molecular formula C22H27N5O4S2 B10925679 ethyl 6-methyl-2-{[({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-methyl-2-{[({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10925679
M. Wt: 489.6 g/mol
InChI Key: ICZPDURWDMKKEW-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, oxadiazole, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesisThe final steps involve the functionalization of the compound with ethyl and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 6-METHYL-2-{[2-({5-[1-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its multi-functional structure, which allows for a wide range of chemical modifications and applications. Its combination of different heterocyclic rings provides unique reactivity and potential biological activities .

Properties

Molecular Formula

C22H27N5O4S2

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-[[5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H27N5O4S2/c1-5-30-21(29)18-15-7-6-12(2)10-16(15)33-20(18)23-17(28)11-32-22-25-24-19(31-22)14(4)27-9-8-13(3)26-27/h8-9,12,14H,5-7,10-11H2,1-4H3,(H,23,28)

InChI Key

ICZPDURWDMKKEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C(O3)C(C)N4C=CC(=N4)C

Origin of Product

United States

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